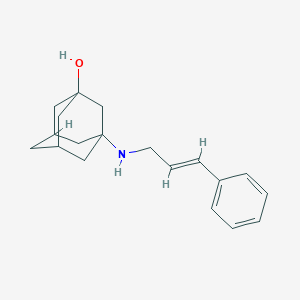![molecular formula C17H27NO3 B271954 2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol](/img/structure/B271954.png)
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of β-adrenergic receptor agonists and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol involves its selective agonistic effect on the β2-adrenergic receptor. This receptor is found in the smooth muscle of the respiratory tract and is involved in the regulation of smooth muscle relaxation. When this compound binds to the β2-adrenergic receptor, it activates a cascade of intracellular signaling pathways that ultimately lead to smooth muscle relaxation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) in the smooth muscle, which ultimately leads to smooth muscle relaxation. This compound has also been shown to decrease the levels of intracellular calcium ions, which are involved in the contraction of smooth muscle. These effects ultimately lead to the relaxation of the smooth muscle in the respiratory tract, making it easier to breathe.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol in lab experiments is its selective agonistic effect on the β2-adrenergic receptor. This makes it a useful tool for studying the role of this receptor in the regulation of smooth muscle relaxation. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have toxic effects on the liver and kidneys at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol. One area of research is the development of more potent and selective agonists of the β2-adrenergic receptor. Another area of research is the study of the potential therapeutic applications of this compound in the treatment of other respiratory disorders, such as cystic fibrosis and bronchitis. Finally, there is a need for further research into the potential toxicity of this compound and its effects on different organs and tissues in the body.
Méthodes De Synthèse
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 3-allyl-4-ethoxy-5-methoxybenzaldehyde with sodium borohydride to form the corresponding alcohol. This alcohol is then treated with 4-bromo-1-butanol in the presence of potassium carbonate to obtain the final product.
Applications De Recherche Scientifique
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol has been extensively studied for its potential therapeutic applications. It has been shown to have a selective agonistic effect on the β2-adrenergic receptor, which is involved in the regulation of smooth muscle relaxation. This compound has been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Propriétés
Formule moléculaire |
C17H27NO3 |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
2-[(4-ethoxy-3-methoxy-5-prop-2-enylphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C17H27NO3/c1-5-8-14-9-13(11-18-15(6-2)12-19)10-16(20-4)17(14)21-7-3/h5,9-10,15,18-19H,1,6-8,11-12H2,2-4H3 |
Clé InChI |
PBUWUAWCWKJENX-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC(=C(C(=C1)OC)OCC)CC=C |
SMILES canonique |
CCC(CO)NCC1=CC(=C(C(=C1)OC)OCC)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B271872.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine](/img/structure/B271874.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B271876.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B271880.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B271882.png)
![3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol](/img/structure/B271883.png)
![3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271885.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol](/img/structure/B271888.png)
![3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol](/img/structure/B271889.png)
![1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271890.png)
![1-[3-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B271891.png)